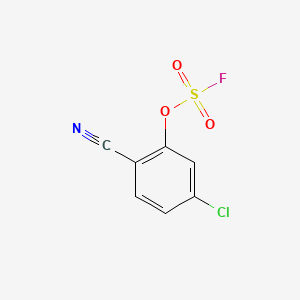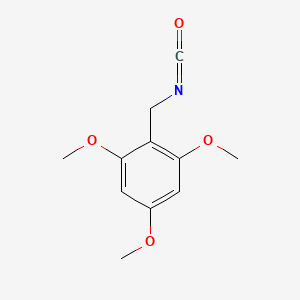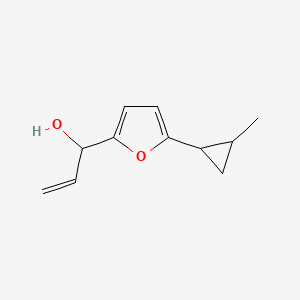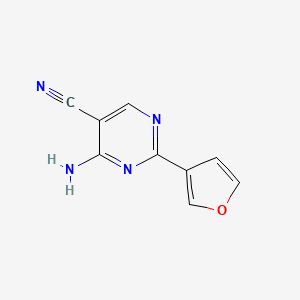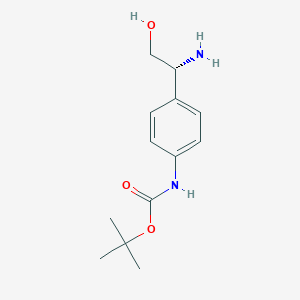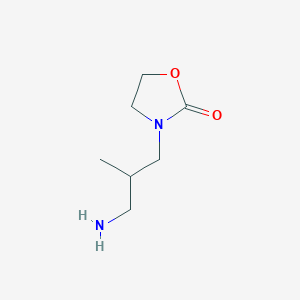![molecular formula C9H8BrF3O2 B13561016 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is an organic compound with the molecular formula C9H8BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone.
Reduction: Formation of 1-[4-(trifluoromethoxy)phenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethoxy group can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can trigger various biochemical and physiological processes, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
2-Bromo-4’- (trifluoromethoxy)acetophenone: Similar structure but with a ketone group instead of a hydroxyl group.
4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-(Trifluoromethoxy)phenyl)ethanol: Similar structure but without the bromine atom.
Uniqueness
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is unique due to the combination of the bromine atom, trifluoromethoxy group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H8BrF3O2 |
|---|---|
分子量 |
285.06 g/mol |
IUPAC名 |
2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8,14H,5H2 |
InChIキー |
ZUJNWFLSKRUUFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CBr)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


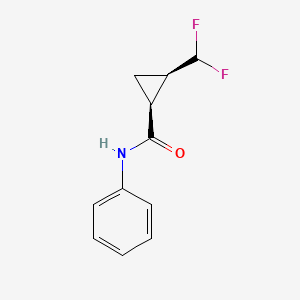
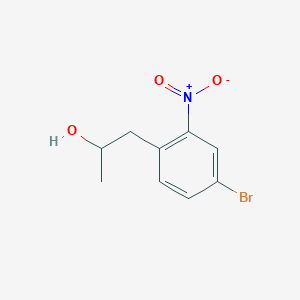
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
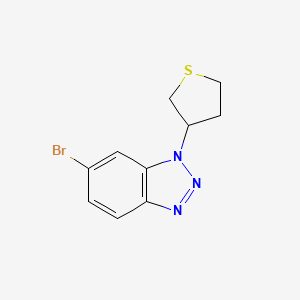
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
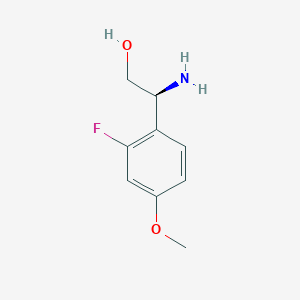
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
